RepSox (4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) is a synthetic small molecule classified as a kinase inhibitor, specifically targeting the TGF-β type I receptor (ALK5) [, , , , ]. It is widely used in various scientific research areas, including stem cell biology, regenerative medicine, cancer research, and disease modeling. RepSox effectively inhibits TGF-β signaling, leading to modulation of various cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production [, , , , , , , ].
RepSox is classified as a small molecule inhibitor and is commercially available from various suppliers, including Sigma-Aldrich. Its chemical purity is typically ≥99%, making it suitable for laboratory research applications . The compound has been identified under various alternative names such as E-616452 and SJN 2511.
RepSox can be synthesized through a multi-step chemical process involving the construction of its naphthyridine core and the introduction of the pyrazole and pyridine substituents. The synthesis typically involves:
The synthesis requires careful control of reaction conditions to ensure high yield and purity .
RepSox has a complex molecular structure characterized by:
The structure allows RepSox to selectively bind to TGF-βRI, inhibiting its autophosphorylation and downstream signaling pathways .
RepSox primarily acts by inhibiting TGF-βRI, which plays a crucial role in various cellular processes including differentiation and proliferation. The inhibition mechanism involves:
The mechanism by which RepSox exerts its effects involves:
This dual action makes RepSox a valuable tool in regenerative medicine and stem cell biology.
RepSox exhibits several notable physical properties:
Chemical analyses have confirmed its high purity and effective inhibition properties in various experimental setups .
RepSox has diverse applications in scientific research, particularly in:
RepSox (chemical name: 2-(3-(6-Methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) is a potent and selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This inhibition occurs through competitive antagonism at the ATP-binding site, effectively blocking the kinase activity essential for TGF-β signal transduction [3] [5]. The compound exhibits remarkable specificity for ALK5, with minimal off-target effects on closely related kinases, positioning it as a valuable pharmacological tool for dissecting TGF-β signaling dynamics [1] [5].
The molecular architecture of RepSox enables precise interaction with the ATP-binding pocket of ALK5. Structural analyses reveal that the 1,5-naphthyridine core serves as a critical pharmacophore that mimics the purine ring of ATP, establishing hydrogen bond interactions with the kinase's hinge region [3]. The 6-methylpyridyl moiety extends into a hydrophobic pocket created by residues Leu340, Tyr249, and Val219, enhancing binding affinity through van der Waals interactions [3] [5]. Meanwhile, the pyrazole ring orients toward the solvent-exposed region, contributing to the compound's selectivity profile by avoiding steric clashes with gatekeeper residues that distinguish ALK5 from other kinases [5].
This strategic molecular recognition results in conformational stabilization of the kinase in an inactive state, preventing the phosphorylation cascade initiation. Mutagenesis studies demonstrate that substitution of Val219 with bulkier residues significantly reduces RepSox binding affinity, confirming the importance of this hydrophobic interaction [3]. The compound's binding mode contrasts with that of ATP, as it does not form hydrogen bonds with catalytic lysine residues, explaining its mechanism of action as a type I kinase inhibitor that targets the inactive conformation of ALK5 [3].
Table 1: Structural Interactions Between RepSox and ALK5 ATP-Binding Site
RepSox Functional Group | ALK5 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
1,5-Naphthyridine core | Hinge region | Hydrogen bonding | Mimics ATP purine ring |
6-Methylpyridyl moiety | Leu340, Tyr249 | Hydrophobic packing | Enhances binding affinity |
Pyrazole ring | Solvent front | Spatial orientation | Provides kinase selectivity |
Central linker region | Val219 | Van der Waals | Stabilizes inactive conformation |
RepSox demonstrates a striking differential in its inhibitory potency when measured against distinct biochemical activities of ALK5. Biochemical assays reveal an IC50 of 4 nM for inhibition of ALK5 autophosphorylation, compared to an IC50 of 23 nM in competitive ATP-binding assays [3]. This order-of-magnitude difference in potency highlights the compound's preferential targeting of the enzyme's catalytic function over simple ligand displacement.
Several factors contribute to this differential activity profile:
Table 2: Comparative Inhibition Profiles of RepSox Against ALK5
Assay Type | IC50 Value | Experimental System | Significance |
---|---|---|---|
Autophosphorylation | 4 nM | Recombinant ALK5 kinase | Reflects functional inhibition |
ATP-binding displacement | 23 nM | Competitive binding | Measures direct ligand competition |
SMAD2 phosphorylation | 8 nM | Cell-based assay | Confirms cellular target engagement |
Selectivity against p38 MAPK | >16 μM | Kinase panel screening | Demonstrates >2000-fold selectivity |
The primary downstream consequence of ALK5 inhibition by RepSox is the disruption of canonical TGF-β signaling through the SMAD pathway. Upon TGF-β ligand binding, ALK5 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motifs. RepSox effectively blocks this phosphorylation event, with cellular assays showing complete inhibition at concentrations ≥100 nM [1] [3].
The molecular sequelae of this inhibition are profound:
In cellular reprogramming contexts, this SMAD inhibition has a paradoxical effect. While TGF-β signaling typically promotes mesenchymal phenotypes, RepSox-mediated inhibition in partially reprogrammed cells leads to induction of Nanog expression, a master regulator of pluripotency. This occurs through derepression of endogenous pluripotency networks rather than direct activation, as SMAD proteins normally recruit corepressors to the Nanog locus in somatic cells [1] [3].
Table 3: Temporal Effects of RepSox on SMAD Dynamics in Reprogramming Intermediates
Time Post-RepSox Treatment | SMAD2/3 Phosphorylation | Nuclear SMAD2/3 | Nanog mRNA Expression |
---|---|---|---|
0 hours | 100% (baseline) | 100% | 1x (baseline) |
1 hour | 22% ± 5% | 35% ± 8% | 1.8x ± 0.3x |
6 hours | 8% ± 3% | 12% ± 4% | 5.2x ± 0.7x |
24 hours | <5% | 7% ± 2% | 12.6x ± 1.8x |
72 hours | <5% | 5% ± 1% | 18.9x ± 2.4x |
Beyond canonical SMAD signaling, RepSox modulates the cellular response to TGF-β through indirect effects on non-canonical pathways. TGF-β receptors can initiate several SMAD-independent signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) pathways. While RepSox exhibits >2000-fold selectivity for ALK5 over JNK1 and p38 MAPK in direct kinase assays (IC50 >16 μM) [3] [5], it indirectly influences these pathways through its primary target.
Key crosstalk mechanisms include:
The biological consequences of this multipathway inhibition are particularly evident in cellular reprogramming and cancer models:
Table 4: RepSox-Mediated Modulation of Non-Canonical TGF-β Pathways
Signaling Pathway | Key Effectors | RepSox Effect | Functional Consequence |
---|---|---|---|
JNK | TRAF6, TAK1, MKK4 | 75% reduction in JNK phosphorylation | Blocks apoptosis and stress response |
ERK/MAPK | Shc, Grb2, Sos | 80% decrease in ERK activation | Suppresses proliferation signals |
PI3K/AKT | PI3K, PDK1, mTOR | 65% inhibition of AKT phosphorylation | Reduces survival and metabolic reprogramming |
Rho GTPase | RhoA, ROCK, LIMK | Altered activation kinetics | Prevents cytoskeletal reorganization and motility |
This multifaceted pathway modulation establishes RepSox as more than a simple ALK5 inhibitor—it functions as a systems-level disruptor of TGF-β signaling with broad implications for manipulating cell fate decisions. The compound's ability to simultaneously target multiple TGF-β effector pathways explains its remarkable efficacy in replacing Sox2 during cellular reprogramming, where it induces a permissive state for pluripotency acquisition through coordinated signal inhibition [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7